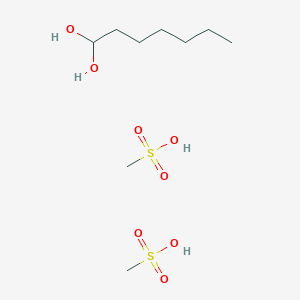
Heptane-1,1-diol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane-1,1-diol;methanesulfonic acid is a compound that combines the properties of heptane-1,1-diol and methanesulfonic acid Heptane-1,1-diol is an organic compound with two hydroxyl groups attached to a seven-carbon chain, while methanesulfonic acid is a strong organic acid with the formula CH3SO3H
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptane-1,1-diol;methanesulfonic acid typically involves the reaction of heptane-1,1-diol with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets industrial standards. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Heptane-1,1-diol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in heptane-1,1-diol can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form heptane and methanesulfonic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Heptane and methanesulfonic acid.
Substitution: Various substituted heptane derivatives.
Wissenschaftliche Forschungsanwendungen
Heptane-1,1-diol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of heptane-1,1-diol;methanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. The compound can also undergo chemical transformations that modulate its activity and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptane-1,2-diol: Similar to heptane-1,1-diol but with hydroxyl groups on adjacent carbon atoms.
Methanesulfonic acid: A strong acid with similar chemical properties but without the heptane backbone.
Hexane-1,1-diol: A shorter-chain analog of heptane-1,1-diol.
Uniqueness
Heptane-1,1-diol;methanesulfonic acid is unique due to the combination of a long-chain diol and a strong sulfonic acid. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions. The presence of both hydroxyl and sulfonic acid groups allows for versatile applications in various fields.
Eigenschaften
CAS-Nummer |
116113-94-1 |
|---|---|
Molekularformel |
C9H24O8S2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
heptane-1,1-diol;methanesulfonic acid |
InChI |
InChI=1S/C7H16O2.2CH4O3S/c1-2-3-4-5-6-7(8)9;2*1-5(2,3)4/h7-9H,2-6H2,1H3;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
BXUGGUAIHFQCMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


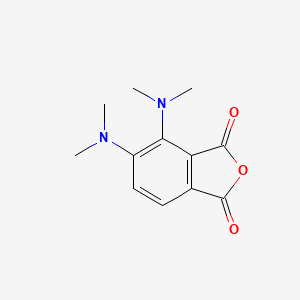
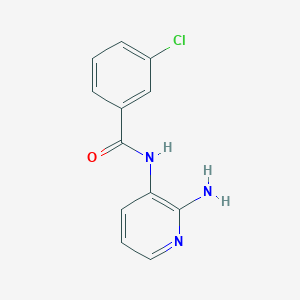
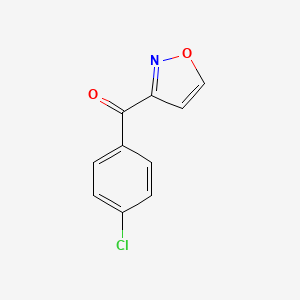

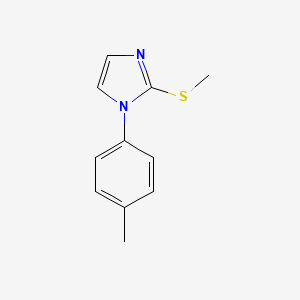
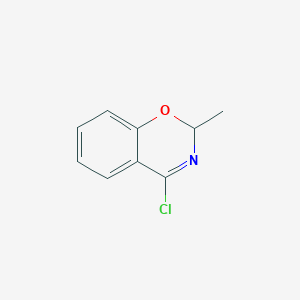


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
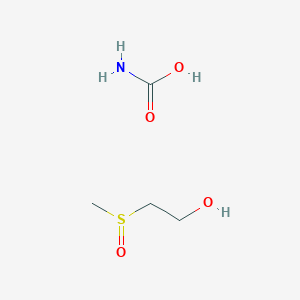
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
